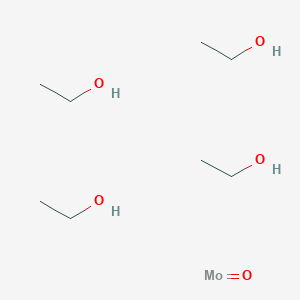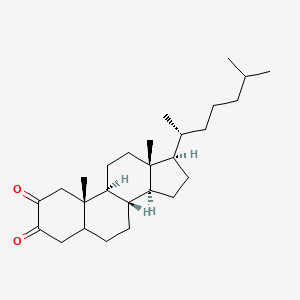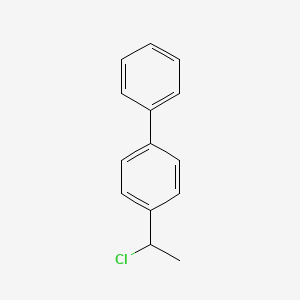
Ethanol--oxomolybdenum (4/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol–oxomolybdenum (4/1) is a coordination compound that combines ethanol and oxomolybdenum in a 4:1 ratio. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including catalysis and materials science. The combination of ethanol, a simple alcohol, with oxomolybdenum, a transition metal oxide, results in a compound with intriguing reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethanol–oxomolybdenum (4/1) typically involves the reaction of molybdenum pentachloride with ethanol. The process can be summarized as follows:
- Dissolve molybdenum pentachloride in ethanol in a specific ratio.
- Add urea to the resulting solution.
- Perform annealing in two stages to obtain the desired compound .
Industrial Production Methods: While the laboratory synthesis of ethanol–oxomolybdenum (4/1) is well-documented, industrial production methods are less common. the principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions: Ethanol–oxomolybdenum (4/1) undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where ligands in the coordination sphere of molybdenum are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen.
Reduction: Common reagents include hydrogen gas and hydrazine.
Substitution: Reagents such as phosphines and amines are used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield epoxides or alcohols, while reduction reactions may produce hydrocarbons .
科学的研究の応用
Ethanol–oxomolybdenum (4/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug development and therapeutic applications.
作用機序
The mechanism by which ethanol–oxomolybdenum (4/1) exerts its effects involves its ability to facilitate electron transfer reactions. The molybdenum center in the compound can undergo changes in oxidation state, allowing it to participate in redox reactions. This property is crucial for its catalytic activity
特性
CAS番号 |
57249-27-1 |
|---|---|
分子式 |
C8H24MoO5 |
分子量 |
296.22 g/mol |
IUPAC名 |
ethanol;oxomolybdenum |
InChI |
InChI=1S/4C2H6O.Mo.O/c4*1-2-3;;/h4*3H,2H2,1H3;; |
InChIキー |
ORKXEZNYBXHJIG-UHFFFAOYSA-N |
正規SMILES |
CCO.CCO.CCO.CCO.O=[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)
![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)


![1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole](/img/structure/B14610301.png)



